molecular formula C11H13N3O B8170352 2-Methoxy-3-(1-methyl-1h-pyrazol-4-yl)aniline

2-Methoxy-3-(1-methyl-1h-pyrazol-4-yl)aniline

Cat. No.: B8170352
M. Wt: 203.24 g/mol
InChI Key: GVRATTVVXSRSIV-UHFFFAOYSA-N
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Description

2-Methoxy-3-(1-methyl-1h-pyrazol-4-yl)aniline is an organic compound with the molecular formula C11H13N3O It is a derivative of aniline, featuring a methoxy group and a pyrazolyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(1-methyl-1h-pyrazol-4-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(1-methyl-1h-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-(1-methyl-1h-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both methoxy and pyrazolyl groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methoxy-3-(1-methylpyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-7-8(6-13-14)9-4-3-5-10(12)11(9)15-2/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRATTVVXSRSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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